2-(Pentafluoroethyl)aniline
Description
Significance of Fluoroalkylated Anilines in Contemporary Organic Synthesis
Fluoroalkylated anilines are a class of organic compounds that have garnered considerable attention in modern chemical synthesis. The introduction of fluoroalkyl groups, such as the pentafluoroethyl group, into the aniline (B41778) scaffold can dramatically alter the molecule's physical, chemical, and biological properties. rsc.org These modifications include increased lipophilicity, metabolic stability, and binding affinity to biological targets, making them valuable in drug discovery and development. rsc.org
Anilines containing electron-withdrawing groups are particularly important as they can mitigate the common issue of aerobic or metabolic degradation. rsc.org The fluoroalkyl groups, with their distinct steric and electronic properties, serve this purpose effectively. nih.gov Consequently, the development of mild and sustainable methods for synthesizing fluoroalkylated anilines is a key focus in current organic chemistry research. acs.orgacs.org
Overview of Key Research Directions for 2-(Pentafluoroethyl)aniline
Research concerning this compound is primarily concentrated on developing novel and efficient synthetic methodologies for its preparation and for the introduction of the pentafluoroethyl group into other aromatic systems. Key areas of investigation include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are being explored for the synthesis of fluorinated anilines. nih.gov These methods aim to achieve high yields under mild conditions with low catalyst loadings. nih.gov
Photocatalysis: Visible-light induced organophotocatalytic systems are being developed as a sustainable, transition-metal-free approach to synthesize difluoro- and perfluoroalkylated anilines. acs.orgacs.org
Direct C-H Functionalization: Ruthenium-catalyzed ortho-selective C-H perfluoroalkylation of anilines offers a direct route to these compounds without the need for pre-functionalized starting materials or protecting groups. researchgate.net
These research efforts are driven by the potential of this compound and its derivatives as building blocks in the synthesis of complex molecules with applications in pharmaceuticals and advanced materials. mdpi.com
Historical Context of Perfluoroalkylated Aromatic Compounds in Chemical Research
The study of perfluoroalkylated aromatic compounds has a rich history, initially driven by their remarkable chemical stability which led to their use in materials like surfactants and lubricants. researchgate.netrsc.org Early synthetic methods often involved harsh conditions and offered limited control over regioselectivity. acs.org For instance, the nitration of fluorinated aromatics followed by reduction was a common but expensive route to some fluorinated anilines. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h1-4H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKZRAFDDPJCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Pentafluoroethyl Aniline and Its Structural Analogues
Direct Introduction of the Pentafluoroethyl Moiety onto Aniline (B41778) Derivatives
Directly installing a pentafluoroethyl group onto the aniline scaffold represents an efficient and atom-economical approach. Several methodologies have been developed, leveraging transition-metal catalysis and photoredox strategies to achieve this transformation.
Copper-Catalyzed and Mediated Fluoroalkylation Reactions
Copper-based systems are pivotal in fluoroalkylation chemistry due to their cost-effectiveness and versatile reactivity. beilstein-journals.org Both catalytic and stoichiometric copper-mediated reactions have been successfully employed for the pentafluoroethylation of anilines and other aromatic compounds.
Copper-catalyzed methods often utilize electrophilic pentafluoroethylating reagents. For instance, the copper-catalyzed pentafluoroethylation of aryl and alkenyl iodides has been demonstrated using pentafluoroethylsilane (Et3SiCF2CF3) as the direct C2F5 source. rsc.org While not directly applied to aniline C-H bonds, this method highlights the utility of copper in forming C-C2F5 bonds. In other developments, copper-mediated perfluoroalkylation of heteroaryl bromides using pre-formed (phen)CuRF complexes, including (phen)CuCF2CF3, has been reported, showcasing the ability to functionalize a range of heterocyclic systems under mild conditions. acs.org
Mechanistically, these reactions can proceed through various pathways. For example, copper(I) can act as a one-electron reducing agent to generate a CF3 radical from Togni's reagent, a principle that can be extended to pentafluoroethyl analogues. beilstein-journals.org Another proposed mechanism involves the oxidative addition of an aryl halide to a low-valent copper species, followed by reductive elimination to form the C-C2F5 bond.
| Substrate Type | Fluoroalkyl Source | Catalyst/Mediator | Key Features | Reference |
|---|---|---|---|---|
| Aryl/Alkenyl Iodides | Et3SiCF2CF3 | Copper catalyst | Direct use of pentafluoroethylsilane. | rsc.org |
| Heteroaryl Bromides | (phen)CuCF2CF3 | Stoichiometric copper complex | Mild conditions, tolerance of various functional groups. | acs.org |
| Quinones | Togni's reagent | CuCN (stoichiometric) | Proceeds via a radical mechanism. | beilstein-journals.org |
Photoredox-Catalyzed Approaches for C-CF2CF3 Bond Formation on Anilines
Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. mdpi.com This strategy is particularly effective for the fluoroalkylation of electron-rich substrates like anilines. conicet.gov.arresearchgate.net The general mechanism involves the photoexcitation of a catalyst, which then engages in a single-electron transfer (SET) process with a fluoroalkyl source to generate a fluoroalkyl radical. mdpi.comconicet.gov.ar This radical then adds to the aniline, and subsequent steps lead to the final product.
Various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes like Rose Bengal and Eosin Y, have been successfully employed. conicet.gov.aracs.org For instance, the perfluoroalkylation of aniline derivatives with perfluoroalkyl iodides can be achieved using Rose Bengal as a photocatalyst in the presence of a base. conicet.gov.ar Similarly, iridium-based photocatalysts have been used for the perfluoroalkylation of anilines with perfluoroalkyl iodides under blue light irradiation. mdpi.com
A notable advantage of photoredox catalysis is its high functional group tolerance. mdpi.com Reactions can often be performed at room temperature, preserving sensitive functional groups within the aniline substrate. mdpi.com Mechanistic studies suggest that the process can involve the formation of an electron-donor-acceptor (EDA) complex between the aniline and the fluoroalkyl source, which upon photoexcitation, leads to the desired product. acs.orgnih.gov
| Photocatalyst | Fluoroalkyl Source | Key Features | Reference |
|---|---|---|---|
| Rose Bengal | Perfluoroalkyl iodides | Organic dye catalyst, mild conditions. | conicet.gov.ar |
| Ir(ppy)3 | Perfluoroalkyl iodides | High efficiency, blue light irradiation. | mdpi.com |
| Eosin Y | Ethyl difluoroiodoacetate | Forms an EDA complex, visible light (525 nm). | acs.org |
| None (EDA complex) | Difluoroalkyl bromides | Catalyst-free, formation of an EDA complex. | nih.gov |
Reactions with Perfluoroalkyl Halides and Reducing Agents
The generation of pentafluoroethyl radicals from perfluoroalkyl halides, typically pentafluoroethyl iodide (C2F5I), in the presence of a reducing agent is a classic method for fluoroalkylation. This approach often relies on radical-mediated pathways. While not always directly targeting the C-H bonds of anilines without a catalyst, these methods form the basis for many of the more advanced catalytic systems.
For example, the palladium-catalyzed multicomponent fluoroalkylative carbonylation of 1,3-enynes utilizes fluoroalkyl halides as the radical source. bohrium.com Although this specific reaction doesn't target anilines directly, it demonstrates the principle of generating fluoroalkyl radicals from halides for subsequent C-C bond formation. bohrium.com In the context of anilines, such reactions are often facilitated by photoredox or other catalytic systems as described in the previous sections.
Oxidative Perfluoroethylation Strategies
Oxidative C-H functionalization presents another avenue for the direct introduction of the pentafluoroethyl group. These methods typically involve a transition-metal catalyst and a stoichiometric oxidant. The catalyst facilitates the C-H activation step, and the oxidant regenerates the active catalytic species.
While specific examples detailing the oxidative perfluoroethylation of aniline to yield 2-(pentafluoroethyl)aniline are not prevalent in the provided search results, the principles of oxidative C-H functionalization are well-established for other transformations of anilines. For instance, oxidative dimerization of anilines can be catalyzed by perfluorosulfonic acids using hydrogen peroxide as a clean oxidant. rsc.org Similarly, rhodium(III)-catalyzed oxidative C-H alkylation of aniline derivatives with allylic alcohols has been reported. researchgate.net These examples suggest the potential for developing analogous oxidative pentafluoroethylation methods, likely involving a copper or palladium catalyst in conjunction with a suitable pentafluoroethyl source and an oxidant.
Functional Group Interconversion Routes to this compound
An alternative to direct C-H functionalization is the synthesis of a fluoroalkylated aromatic precursor followed by functional group interconversion (FGI) to install the aniline moiety. ias.ac.inub.edu This is a common and reliable strategy in organic synthesis. ias.ac.in
Reduction of Nitro-Containing Fluoroalkylated Aromatic Precursors
A widely used FGI strategy for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. ias.ac.inresearchgate.net In the context of this compound, this would involve the synthesis of 1-nitro-2-(pentafluoroethyl)benzene (B12079516), followed by its reduction.
The reduction of aromatic nitro groups can be achieved using a variety of reagents and conditions, offering flexibility and control over chemoselectivity. researchgate.net Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2). researchgate.net This method is generally clean and efficient.
Metal/Acid Systems: Classic methods like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for nitro group reduction. researchgate.net Stannous chloride (SnCl2) is also a mild and selective reagent for this transformation, capable of reducing nitro groups in the presence of other sensitive functionalities. stackexchange.com
Sulfide (B99878) Salts: Non-organic sulfide salts can selectively reduce less sterically hindered nitro groups, which can be useful in molecules with multiple nitro substituents. google.com
The choice of reducing agent is crucial, especially when other reducible functional groups are present in the molecule. stackexchange.com For the synthesis of this compound, the reduction of a precursor like 1-nitro-2-(pentafluoroethyl)benzene would be a key final step. The precursor itself could be synthesized through various aromatic substitution reactions.
| Reagent/System | Conditions | Key Features | Reference |
|---|---|---|---|
| H2 / Pd/C | Hydrogen atmosphere, various solvents | Clean, efficient, widely used. | researchgate.net |
| Fe / HCl | Acidic aqueous solution | Cost-effective, classic method (Béchamp reduction). | researchgate.net |
| SnCl2·2H2O | Ethanol or Ethyl Acetate | Mild, good functional group tolerance. | stackexchange.com |
| Zinc (Zn) | Ethanol/water with CaCl2 | Mild conditions, good functional group tolerance. | researchgate.net |
Synthesis from Nitrophenylacetic Acids and Related Pathways
A notable strategy for the synthesis of fluoroalkylated aromatic compounds, which can be precursors to or analogues of this compound after subsequent functional group manipulations, involves the decarboxylative coupling of nitrophenylacetic acid derivatives. A prime example is the cobalt-catalyzed difluoroalkylation of potassium salts of various substituted 4-nitrophenylacetic acids. nih.govrsc.org This method utilizes a cobalt(I) species formed in situ, which engages in a catalytic cycle proposed to involve Co(I)/Co(II)/Co(III) intermediates and the generation of difluoroalkyl radicals. nih.gov
The reaction demonstrates considerable tolerance for a range of functional groups on the nitrophenylacetic acid substrate. For instance, α-substituents such as methyl, longer alkyl chains, benzylic, and homobenzylic groups are all compatible, providing the desired fluoroalkylated products in moderate to good yields. nih.govrsc.org The methodology's robustness is further highlighted by its compatibility with ester, ether, nitrile, and ketone functionalities within the carboxylate salt. nih.govrsc.org A significant application of this method is its ability to functionalize molecules of biological relevance, such as derivatives of gabapentin. rsc.org The resulting nitro-containing products can then be selectively reduced to the corresponding aniline derivatives. rsc.org
The general applicability of this pathway is illustrated by the variety of substrates that successfully undergo the transformation.
Table 1: Scope of Cobalt-Catalyzed Decarboxylative Difluoroalkylation of Substituted 4-Nitrophenylacetic Acid Salts nih.govrsc.org
| α-Substituent on Nitrophenylacetic Acid Salt | Coupling Partner | Product Yield |
|---|---|---|
| Methyl | Bromodifluoroacetate | 77% |
| Ethyl | Bromodifluoroacetate | 66% |
| Propyl | Bromodifluoroacetate | 36% |
| Benzyl | Bromodifluoroacetate | 45% |
| Homobenzyl | Bromodifluoroacetate | 56% |
| Cyclopentyl | Bromodifluoroacetate | 60% |
| Ester-containing group | Bromodifluoroacetate | 55% |
| Ether-containing group | Bromodifluoroacetate | 49% |
| Nitrile-containing group | Bromodifluoroacetate | 61% |
| Ketone-containing group | Bromodifluoroacetate | 71% |
| Pyridine-containing group | Bromodifluoroacetate | 82% |
The required nitrophenylacetic acid starting materials can be prepared through established synthetic routes, such as the hydrolysis of the corresponding p-nitrobenzyl cyanide. orgsyn.org This two-step sequence, involving nitrile formation followed by hydrolysis and subsequent decarboxylative fluoroalkylation, represents a comprehensive pathway to these valuable fluoroalkylated nitroarenes, which are direct precursors to the target anilines.
Strategies for N-Perfluoroalkylation and Fluoroalkylated Anilines
The introduction of perfluoroalkyl groups onto the nitrogen atom or the aromatic ring of anilines is a critical transformation in medicinal and materials chemistry. A variety of strategies have been developed to achieve this, ranging from photocatalytic methods to transition-metal-catalyzed reactions.
Visible-light photoredox catalysis has emerged as a powerful and environmentally benign approach for the perfluoroalkylation of aniline derivatives. conicet.gov.ar Organic dyes, such as Rose Bengal, can effectively catalyze the reaction between anilines and perfluoroalkyl iodides in the presence of a base like cesium carbonate, affording perfluoroalkyl-substituted anilines in good to excellent yields. conicet.gov.ar This method is particularly effective for anilines bearing electron-donating groups. conicet.gov.ar Similarly, ruthenium-based photocatalysts, like Ru(bpy)₃Cl₂, under blue LED irradiation, can efficiently promote the ortho-perfluoroalkylation of para-substituted anilines at room temperature. jlu.edu.cn Interestingly, visible-light-induced perfluoroalkylation can also proceed without a photocatalyst, using a complex of TMEDA and iodine, which initiates the radical substitution. rsc.org
Transition metal catalysis offers highly regioselective methods for the C-H perfluoroalkylation of anilines. A ruthenium-catalyzed system allows for the ortho-selective C-H perfluoroalkylation of anilines without the need for protecting groups, using perfluoroalkyl iodides or bromides as the source. researchgate.net For para-selectivity, a molybdenum hexacarbonyl catalyst has been reported to be highly effective for the perfluoroalkylation of anilide substrates. acs.org
Direct N-perfluoroalkylation presents a challenge due to the instability of the resulting N-perfluoroalkylated amines, which are prone to fluoride (B91410) elimination. acs.org However, innovative one-pot methods have been developed. One such approach involves the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, which generates labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates. These intermediates can be trapped in situ and converted to various stable fluorinated amide derivatives. acs.org A more direct route to N-(fluoroalkyl)anilines is the nickel-catalyzed N-arylation of α-fluoroalkylamines with a range of (hetero)aryl halides and sulfonates. This procedure tolerates a broad spectrum of functional groups and proceeds under mild conditions. thieme-connect.de
Table 2: Comparison of Synthetic Strategies for Fluoroalkylated Anilines
| Method | Catalyst / Reagent | Selectivity | Key Features |
|---|---|---|---|
| Photoredox Catalysis | Rose Bengal / Cs₂CO₃ | Ring substitution | Transition-metal-free, good for electron-rich anilines. conicet.gov.arconicet.gov.ar |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ | ortho-C-H | Mild conditions, no protecting groups required. jlu.edu.cn |
| Photocatalyst-Free | TMEDA / I₂ / Visible Light | Ring substitution | Avoids the use of metal or organic photocatalysts. rsc.org |
| Ruthenium Catalysis | Ru-catalyst / K₂CO₃ | ortho-C-H | Site-selective C-H functionalization. researchgate.net |
| Molybdenum Catalysis | Mo(CO)₆ | para-C-H | Highly para-selective on anilide substrates. acs.org |
| Nickel Catalysis | (PAd₂-DalPhos)Ni(o-Tol)Cl | N-Arylation | Direct formation of N-(fluoroalkyl)anilines from fluoroalkylamines. thieme-connect.de |
| Radical N-Perfluoroalkylation | NaSO₂CF₂RF / Cu(ClO₄)₂ | N-Functionalization | One-pot synthesis of fluorinated amides from nitrosoarenes. acs.org |
Enantioselective and Stereoselective Synthetic Pathways Incorporating Fluoroalkylated Anilines
Fluoroalkylated anilines are valuable building blocks in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. Several enantioselective and stereoselective methods have been developed that incorporate these structural motifs.
A significant advancement is the stereoselective synthesis of β-fluoro amines through the dynamic kinetic resolution of α-fluoro carbanions. cas.cn This method involves the nucleophilic fluoroalkylation of imines derived from aldehydes and anilines using a chiral fluoromethyl sulfoximine (B86345) reagent. The reaction proceeds with high diastereoselectivity, controlled by the sulfur stereogenic center of the reagent, to produce chiral β-fluoro amines. cas.cn
Transition metal-catalyzed asymmetric hydrogenation is another powerful tool. Chiral β-fluoroalkyl β-amino acid derivatives can be synthesized in good yields and with excellent enantioselectivities through the asymmetric hydrogenation of the corresponding enamines, which are in equilibrium with imine tautomers. acs.org The imines are typically formed from the condensation of a β-ketoester with an aniline derivative.
The catalytic enantioselective Strecker reaction provides a pathway to chiral α-aminonitriles, which are precursors to amino acids. A one-pot, three-component Strecker reaction using fluoroalkyl ketones, anilines, and trimethylsilyl (B98337) cyanide (TMSCN) has been reported for the synthesis of fluorinated Cα-tetrasubstituted α-aminonitriles with high enantioselectivity. researchgate.net
Furthermore, fluoroalkylated anilines can be incorporated into more complex chiral structures. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the highly enantioselective synthesis of fluoroalkylated benzopyranones, which possess all-carbon quaternary stereocenters. organic-chemistry.org While this example doesn't directly use a fluoroalkylated aniline as a starting material, it demonstrates the construction of complex chiral systems containing fluoroalkyl groups, a field where fluoroalkylated anilines serve as key synthons for related heterocyclic systems. The development of enantiospecific reactions at other atoms, such as the synthesis of chiral sulfonimidamides from anilines and sulfonimidoyl fluorides, further expands the utility of these building blocks in stereoselective synthesis. wur.nl
Table 3: Enantioselective Methods Incorporating Fluoroalkylated Anilines or Analogues
| Reaction Type | Key Reagents / Catalyst | Product Type | Enantioselectivity (ee) / Diastereoselectivity (dr) |
|---|---|---|---|
| Nucleophilic Fluoroalkylation | Chiral fluoromethyl sulfoximine reagent | Chiral β-fluoro amines | High dr values. cas.cn |
| Asymmetric Hydrogenation | Metal catalyst (e.g., Iridium-based) | Chiral β-fluoroalkyl β-amino acids | Excellent enantioselectivities. acs.org |
| Strecker Reaction | Chiral catalyst / TMSCN | Chiral fluorinated α-aminonitriles | High enantioselectivity. researchgate.net |
| Annulation Reaction | N-Heterocyclic Carbene (NHC) catalyst | Fluoroalkylated benzopyranones | Up to 97% ee. organic-chemistry.org |
| SuFEx Reaction | Ca(NTf₂)₂ | Chiral Sulfonimidamides | Enantiospecific inversion of configuration. wur.nl |
Chemical Reactivity and Mechanistic Investigations of 2 Pentafluoroethyl Aniline Derivatives
Nucleophilic and Electrophilic Transformations at the Aniline (B41778) Moiety
The reactivity of the 2-(pentafluoroethyl)aniline molecule is dominated by the interplay between the electron-donating amino group (-NH2) and the strongly electron-withdrawing pentafluoroethyl group.
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group. However, the adjacent C2F5 group significantly diminishes this nucleophilicity through a powerful negative inductive effect (-I). This effect reduces the electron density on the nitrogen, making it a weaker nucleophile compared to aniline or alkyl-substituted anilines. masterorganicchemistry.com Consequently, reactions requiring the nucleophilic attack of the amino group, such as alkylation or acylation, may proceed more slowly or require more forcing conditions.
Despite this reduced reactivity, the amino group can undergo standard transformations. Acylation, for instance, is a common strategy employed not only to form amides but also to "protect" the amino group. libretexts.org This protection moderates the activating effect of the amine on the ring, prevents its oxidation, and directs electrophilic substitution to the para position. libretexts.orgscribd.com
Electrophilic Substitution on the Aromatic Ring
The -NH2 group is a potent activating group that directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. allen.in In contrast, the -C2F5 group is a strong deactivating group due to its inductive effect, and it directs incoming electrophiles to the meta position. In this compound, the directing effects of these two groups are opposed. The powerful activating and ortho-, para-directing influence of the amino group generally dominates. libretexts.org
However, direct electrophilic substitution on anilines can be problematic, often leading to over-reaction (e.g., polyhalogenation) and oxidation, particularly under the strongly acidic conditions required for nitration. libretexts.orgallen.in For this compound, the deactivating nature of the C2F5 group can help mitigate this high reactivity. Nevertheless, for selective monofunctionalization, protection of the amino group is the preferred strategy. For example, acetylation of the amine to form 2-(pentafluoroethyl)acetanilide allows for a more controlled electrophilic substitution, such as nitration or bromination, primarily at the para position. The protecting acetyl group can then be removed via hydrolysis to regenerate the substituted aniline. libretexts.org
Reactivity Profiles of the Pentafluoroethyl Substituent
The pentafluoroethyl group is characterized by its exceptional stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the C2F5 group largely inert to many chemical transformations. This chemical robustness is a key feature of fluoroalkyl-substituted aromatics.
However, under specific and highly energetic conditions, transformations involving the C-F bonds can be achieved. For instance, research on related trifluoromethylarenes has shown that photoexcited copper catalysts can activate C-F bonds to achieve defluorinative C-N coupling. researchgate.net This type of reaction involves the selective functionalization of a C(sp³)–F bond, a challenging transformation that typically requires radical pathways or highly reactive organometallic species. One study demonstrated that trifluoromethylated arenes could be converted to α,α-difluoromethylamines using a copper catalyst, a specific ligand, and light. researchgate.net While not demonstrated specifically for this compound, these findings suggest that the C2F5 group is not entirely unreactive, though its transformation requires specialized catalytic systems and is not a feature of its general reactivity profile. In another context, nucleophilic substitution of a pentafluoroethyl group was observed on a sulfone derivative, indicating that a sufficiently activated system can promote the displacement of fluoride (B91410). beilstein-journals.org
Mechanistic Elucidation of Reactions Involving Fluoroalkylanilines
Understanding the reaction mechanisms provides insight into the unique behavior of fluoroalkylanilines and enables the rational design of synthetic methods.
The direct introduction of a perfluoroalkyl group onto an aniline ring is often achieved through a radical mechanism. researchgate.netresearchgate.net The electron-rich nature of the aniline ring makes it a suitable substrate for attack by electrophilic perfluoroalkyl radicals (R_F•). rsc.org
The general mechanism proceeds as follows:
Radical Generation: A perfluoroalkyl radical (e.g., C2F5•) is generated from a precursor, such as a perfluoroalkyl iodide (R_F-I), through a single-electron transfer (SET) event. This initiation can be promoted by photocatalysts (e.g., Ru(bpy)₃²⁺, organic dyes) under visible light irradiation or by specific complexes like [(TMEDA)I·I₃]. rsc.orgconicet.gov.arjlu.edu.cn
Radical Addition: The electrophilic R_F• radical attacks the electron-rich aniline ring, typically at the ortho or para position, to form a resonance-stabilized cyclohexadienyl radical intermediate. researchgate.netrsc.org
Oxidation and Deprotonation: The cyclohexadienyl radical is then oxidized to a carbocation (a Wheland intermediate). researchgate.net This can occur by electron transfer to another molecule of the R_F-I precursor (propagating a radical chain) or to the oxidized photocatalyst. rsc.org Subsequent loss of a proton (deprotonation), often facilitated by a base in the reaction mixture, restores aromaticity and yields the final perfluoroalkylated aniline product. rsc.org
This radical pathway provides a powerful method for C-H functionalization, allowing for the late-stage introduction of fluoroalkyl groups into complex molecules under relatively mild conditions. rsc.org
Molecular rearrangements are fundamental organic reactions that often proceed through ionic intermediates. A key concept in these mechanisms is the "ion pair," which describes the close association between a cation and an anion in solution. wikipedia.org In non-polar solvents, these can exist as tight or contact ion pairs, where no solvent separates the ions, or as solvent-separated ion pairs. wikipedia.org
Classic rearrangement reactions, such as the Wagner-Meerwein shift, involve the migration of an alkyl or aryl group to an adjacent carbocation center to form a more stable carbocation. chemistrysteps.com The formation of a carbocation is a prerequisite for such 1,2-shifts. chemistrysteps.com In the context of this compound, the formation of a carbocation on the carbon atom bearing the C2F5 group, or on an adjacent atom, would be highly disfavored. The intense electron-withdrawing nature of the pentafluoroethyl group would severely destabilize any nearby positive charge, making carbocation-mediated rearrangements at or near this position mechanistically inaccessible under normal conditions.
Rearrangements involving fluorine-containing aromatics are more likely to occur through mechanisms that avoid the formation of such unstable carbocations. For example, rearrangements to an electron-deficient nitrogen atom, such as in the Hofmann or Beckmann rearrangements, proceed through intermediates where the migrating group moves to a nitrogen atom as a leaving group departs. hiralalpaulcollege.ac.in In these cases, the electronic nature of the migrating aryl group can influence the reaction rate, but the mechanism does not depend on the stability of a traditional carbocation on the aromatic ring. The concept of an "intimate ion pair" is also invoked to explain stereochemical outcomes in SN1 and SNi reactions, where the leaving group remains loosely associated with the carbocation intermediate, blocking one face from nucleophilic attack. wikipedia.org
Kinetic studies and Hammett analysis are powerful tools for quantifying the electronic effects of substituents on reaction rates and for elucidating reaction mechanisms. nih.govox.ac.uk The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a reaction for a substituted reactant to the rate constant of the reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org
The substituent constant, σ, is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. numberanalytics.com The pentafluoroethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine, and it is expected to have a large, positive Hammett σ constant, likely exceeding that of the trifluoromethyl group.
Table 1: Hammett Substituent Constants (σ) for Selected Groups This interactive table provides Hammett constants for meta and para positions, which quantify the inductive and resonance effects of substituents.
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -NH₂ | -0.16 | -0.66 | Strong donating |
| -CH₃ | -0.07 | -0.17 | Weak donating |
| -H | 0.00 | 0.00 | Reference |
| -Cl | 0.37 | 0.23 | Withdrawing |
| -CF₃ | 0.43 | 0.54 | Strong withdrawing |
| -NO₂ | 0.71 | 0.78 | Very strong withdrawing |
| -C₂F₅ | ~0.45-0.55 | ~0.55-0.65 | Very strong withdrawing (Estimated) |
(Data sourced from established literature; C2F5 values are estimated based on related fluoroalkyl groups.)
The reaction constant, ρ, indicates the sensitivity of a reaction to substituent effects. wikipedia.org A large positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which implies the build-up of negative charge in the transition state. Conversely, a negative ρ value indicates the build-up of positive charge. For reactions involving this compound, the strong positive σ value of the C2F5 group would significantly accelerate reactions with a positive ρ value and decelerate those with a negative ρ value.
Kinetic studies of palladium-catalyzed C-N cross-coupling reactions involving fluoroalkylamines have revealed that the electron-withdrawing fluoroalkyl group can alter the rate-limiting step of the catalytic cycle. nih.gov Due to the reduced nucleophilicity of the fluorinated amine and the electronic properties of the resulting palladium-amido complex, the final C-N bond-forming reductive elimination step is often the turnover-limiting step, a departure from many other amination reactions. nih.gov
Ion Pair Mechanisms in Fluorine-Containing Aromatic Rearrangements
Palladium-Catalyzed and Copper-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions of Fluoroalkylanilines
Metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-nitrogen bonds, providing routes to substituted anilines and their derivatives.
Palladium-Catalyzed Reactions
The Buchwald-Hartwig amination is a premier method for aryl C-N bond formation. organic-chemistry.org When applied to fluoroalkylamines like this compound, certain mechanistic aspects become prominent. Research has shown that the fluoroalkylaniline products can be unstable under the typical conditions of high heat and strong base (e.g., NaOtBu). nih.gov To circumvent this, milder conditions using weaker bases like potassium phenoxide (KOPh) have been successfully developed. nih.govbdu.ac.in
Mechanistic studies on the coupling of fluoroalkylamines with aryl halides using a palladium catalyst with a biarylphosphine ligand (e.g., AdBippyPhos) revealed unusual features:
Turnover-Limiting Step: The reductive elimination step, where the C-N bond is formed from the [LPd(Ar)(NRR')] intermediate, becomes the slowest step in the catalytic cycle. This is attributed to the electron-withdrawing fluoroalkyl group, which makes the amido ligand less electron-donating and thus retards its reductive elimination with the aryl group. nih.gov
Catalyst Resting State: The major palladium species present during the reaction is often the palladium-phenoxide complex, [LPd(Ar)(OPh)], indicating that the reaction of this complex with the amine is slow. nih.gov
Table 2: Representative Palladium-Catalyzed C-N Coupling of Fluoroalkylamines This interactive table showcases conditions for the palladium-catalyzed coupling of aryl halides with amines bearing fluoroalkyl groups.
| Amine | Aryl Halide | Catalyst System | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| CF₃CH₂NH₂ | 4-Br-C₆H₄-t-Bu | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | 80 | 94 |
| CF₃CH₂NH₂ | 4-Cl-C₆H₄CN | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | 100 | 95 |
| (CF₃)₂CHNH₂ | 4-Br-C₆H₄-t-Bu | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | 100 | 83 |
(Data adapted from studies on palladium-catalyzed arylation of fluoroalkylamines.) nih.gov
Copper-Catalyzed Reactions
Copper-catalyzed C-N cross-coupling, including the Ullmann and Chan-Lam reactions, provides an important alternative to palladium-based methods. mdpi.comorganic-chemistry.org These reactions can couple aryl halides with a wide range of nitrogen nucleophiles, including anilines. The development of new ligands has been crucial for expanding the scope and improving the efficiency of these couplings, particularly for challenging substrates like sterically hindered anilines. nih.gov
Several mechanisms have been proposed for copper-catalyzed C-N coupling:
Oxidative Addition/Reductive Elimination: The most commonly accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate. This is followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. mdpi.comacs.org
Radical/SET Mechanism: A single-electron transfer (SET) from the copper catalyst to the aryl halide can initiate a radical-based pathway.
π-Complex Nucleophilic Substitution: An alternative pathway involves the formation of a π-complex between the Cu(I) species and the aryl halide, which activates the halide toward nucleophilic attack by the amine. mdpi.com
The choice of ligand, base, and solvent is critical for achieving high yields, and recent work has demonstrated that even sterically demanding couplings, such as those involving 2,6-disubstituted anilines, can be achieved with specialized copper-ligand systems. nih.gov
Table 3: Examples of Copper-Catalyzed C-N Coupling Systems This interactive table summarizes various ligand and catalyst systems used in copper-catalyzed amination reactions.
| N-Nucleophile | Aryl Partner | Catalyst/Ligand | Base | Solvent |
|---|---|---|---|---|
| Anilines | Aryl Iodides | CuI / Pyrrole-ol ligand | K₃PO₄ | Toluene |
| Alkylamines | Arylboronic acids | Cu(OAc)₂ | 2,6-Lutidine | CH₂Cl₂ |
| N-Heterocycles | Aryl Chlorides | nano-CuI | K₂CO₃ | DMF |
| Primary Amines | Aryl Bromides | Cu(acac)₂ | KOH | Glycerol |
(Data compiled from various reports on copper-catalyzed C-N coupling.) mdpi.comorganic-chemistry.orgnih.gov
Derivatization Strategies and Complex Molecular Synthesis Using 2 Pentafluoroethyl Aniline Scaffolds
Synthesis of Bicyclic and Tricyclic Heterocyclic Systems
The 2-(pentafluoroethyl)aniline moiety is a valuable precursor for synthesizing fused heterocyclic systems, which are core structures in many pharmacologically active compounds. The aniline (B41778) functional group provides a reactive handle for cyclization reactions to form bicyclic and tricyclic frameworks. While direct examples involving this compound are specific to proprietary research, the synthetic principles can be extrapolated from similar fluorinated anilines. ossila.com For instance, fluorinated anilines are known precursors for building bicyclic heterocycles like quinolines and quinoxalines, and tricyclic systems such as phenazines and phenoxazines. ossila.com
The general strategies often involve condensation reactions where the aniline nitrogen acts as a nucleophile. One common approach is the reaction of the aniline with a dicarbonyl compound or its equivalent, leading to the formation of a six-membered heterocyclic ring fused to the original benzene (B151609) ring. The strong electron-withdrawing nature of the pentafluoroethyl group can influence the regioselectivity of these cyclization reactions.
Another established method for creating fused triazole systems involves the conversion of a heterocyclic amino compound into an N-hydroxyamidine, followed by cyclization. clockss.org This synthetic principle could be applied to derivatives of this compound to generate novel fused triazolo-aromatic systems.
Table 1: Potential Heterocyclic Systems from this compound
| Heterocyclic System | General Precursors | Potential Reaction Type |
| Pentafluoroethyl-Quinolines | β-ketoesters | Skraup or Doebner-von Miller reaction |
| Pentafluoroethyl-Quinoxalines | α-dicarbonyl compounds | Condensation reaction |
| Pentafluoroethyl-Phenazines | 1,2-Diketones/catechols | Condensation/Oxidative cyclization |
| Pentafluoroethyl-Benzimidazoles | Carboxylic acids or aldehydes | Phillips condensation |
Functionalization at the Aniline Nitrogen and Aromatic Ring
The reactivity of this compound is dictated by two opposing electronic effects: the strong electron-donating and ortho-, para-directing amino group (-NH₂) and the potent electron-withdrawing pentafluoroethyl group (-CF₂CF₃). libretexts.orgkkwagh.edu.in This duality allows for selective functionalization at either the nitrogen atom or the aromatic ring.
Functionalization at the Aniline Nitrogen: The lone pair of electrons on the aniline nitrogen makes it nucleophilic and basic. uobasrah.edu.iq It readily undergoes reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form stable amides. This is also a common strategy to moderate the reactivity of the aniline and protect the amino group during electrophilic substitution on the ring. libretexts.org
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, although overalkylation can be an issue. uobasrah.edu.iq
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary amino group into a diazonium salt (-N₂⁺). kkwagh.edu.in This diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles (e.g., -OH, -F, -Cl, -Br, -I, -CN), providing a powerful tool for introducing diverse functional groups onto the aromatic ring.
Functionalization at the Aromatic Ring: The -NH₂ group is a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions. libretexts.org Conversely, the pentafluoroethyl group is strongly deactivating. This competition governs the outcome of substitution reactions. Direct electrophilic substitution (e.g., nitration, halogenation) on the highly activated aniline ring can be difficult to control and may lead to overreaction or oxidation. libretexts.org Acetylation of the amino group to form the corresponding acetanilide (B955) is a standard method to attenuate its activating effect, allowing for more controlled substitution. libretexts.org
Table 2: Reactivity Overview of this compound
| Reaction Type | Reagent/Conditions | Product Type | Notes |
| N-Acylation | Acetyl chloride, pyridine | N-(2-(pentafluoroethyl)phenyl)acetamide | Protects amino group, moderates reactivity. libretexts.org |
| N-Alkylation | Alkyl halide, base | Secondary/tertiary aniline | Risk of polyalkylation. uobasrah.edu.iq |
| Diazotization | NaNO₂, HCl, 0-5 °C | 2-(Pentafluoroethyl)benzenediazonium chloride | Versatile intermediate for Sandmeyer-type reactions. kkwagh.edu.in |
| Electrophilic Substitution | HNO₃/H₂SO₄ (on acetanilide) | Nitro-substituted derivative | Substitution pattern influenced by both -NHAc and -C₂F₅ groups. |
Incorporation of this compound into Polyfluorinated Frameworks
The demand for complex molecules with high fluorine content in fields like materials science and pharmaceuticals drives the use of building blocks like this compound. Its incorporation into larger polyfluorinated frameworks leverages the unique properties conferred by the pentafluoroethyl group, such as increased thermal stability, lipophilicity, and metabolic resistance.
One strategy involves using the aniline functionality as a reactive point for polymerization or for attachment to other fluorinated molecules. For example, it can be used to synthesize side-chain fluorinated polymers. enviro.wiki Another approach is through nucleophilic aromatic substitution (SNAr) reactions. While the aniline ring itself is electron-rich, it can be coupled with highly fluorinated aromatic compounds (e.g., hexafluorobenzene) where the aniline's amino group acts as the nucleophile, displacing a fluorine atom on the other ring to form a diarylamine linkage. google.com This method is effective for creating complex, sterically hindered, and highly fluorinated molecular architectures.
The development of electrophilic reagents for transferring fluoroalkylthio groups like -SCF₂CF₃ also highlights the interest in incorporating such motifs into larger molecules. acs.org this compound serves as a key scaffold that already contains the C₂F₅ group, which can be further elaborated to build even more complex fluorinated structures.
Development of Novel Synthetic Intermediates and Building Blocks
This compound is not just a precursor for final products but also a valuable starting material for a variety of novel synthetic intermediates. ossila.comthieme-connect.de The chemical versatility of the aniline group allows for its transformation into numerous other functionalities, thereby generating a library of pentafluoroethyl-substituted building blocks.
The most powerful transformation is the diazotization of the aniline, followed by Sandmeyer or related reactions. This provides access to a wide array of 1-substituted-2-(pentafluoroethyl)benzenes, which are otherwise difficult to synthesize. These intermediates can then be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to construct intricate molecular frameworks for drug discovery and materials science. acs.org
Furthermore, this compound can participate in multicomponent reactions. For instance, anilines are key components in the synthesis of substituted meta-hetarylanilines from 1,3-diketones, demonstrating a pathway to complex structures in a single pot. beilstein-journals.org
Table 3: Synthetic Intermediates Derived from this compound
| Intermediate | Synthesis from this compound | Potential Application |
| 2-(Pentafluoroethyl)phenol | Diazotization followed by hydrolysis | Precursor for ethers, esters, and phenolic resins |
| 1-Iodo-2-(pentafluoroethyl)benzene | Diazotization followed by reaction with KI | Substrate for cross-coupling reactions |
| 2-(Pentafluoroethyl)benzonitrile | Diazotization followed by reaction with CuCN (Sandmeyer) | Precursor for carboxylic acids, amides, and tetrazoles |
| N-(2-(pentafluoroethyl)phenyl)acetamide | Acylation with acetyl chloride | Protected intermediate for controlled ring functionalization libretexts.org |
Advanced Spectroscopic Characterization Techniques Applied to 2 Pentafluoroethyl Aniline and Its Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. For 2-(pentafluoroethyl)aniline and its derivatives, a multi-nuclear NMR approach is essential for comprehensive characterization.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
Proton (¹H) NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In this compound, the aromatic protons exhibit characteristic signals in the downfield region of the spectrum. The integration of these signals confirms the number of protons on the aromatic ring, while their splitting patterns (multiplicity) reveal the coupling interactions with neighboring protons, thus indicating their relative positions. The protons of the amine (-NH₂) group typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. libretexts.org For instance, in a related compound, 4-(2-aminoethyl)aniline, the aromatic protons appear as a multiplet between δ 7.33-7.40 ppm in D₂O. researchgate.net
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. libretexts.org The carbon atoms of the aromatic ring typically resonate in the range of δ 110-150 ppm. The carbon atom attached to the nitrogen (C-N) will be deshielded, while the carbon attached to the electron-withdrawing pentafluoroethyl group will experience a significant downfield shift. mdpi.com The carbons of the pentafluoroethyl group itself will also have characteristic chemical shifts, further confirming the presence of this moiety. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for unambiguous assignment of all proton and carbon signals by correlating connected nuclei. mdpi.com
Table 1: Typical NMR Data for Aniline (B41778) Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 6.5 - 8.0 | Splitting patterns reveal substitution. |
| ¹H (Amine) | 0.5 - 5.0 | Often a broad signal, position is concentration and solvent dependent. libretexts.org |
| ¹³C (Aromatic) | 110 - 150 | Substituent effects cause significant shifts. libretexts.org |
| ¹³C (C-N) | 140 - 150 | Deshielded due to the electronegativity of nitrogen. |
| ¹³C (C-CF₂CF₃) | ~120 | Influenced by the strong electron-withdrawing effect of the fluoroalkyl group. |
Note: The exact chemical shifts for this compound will vary depending on the solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR for Specific Characterization of Fluorine-Containing Moieties
Fluorine-19 (¹⁹F) NMR is an indispensable tool for the specific analysis of fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. amazonaws.com This technique provides detailed information about the electronic environment of the fluorine atoms. The pentafluoroethyl group (-CF₂CF₃) will exhibit two distinct signals in the ¹⁹F NMR spectrum: a triplet for the -CF₃ group and a quartet for the -CF₂ group, arising from the coupling between the two sets of non-equivalent fluorine nuclei. The chemical shifts of these signals are highly characteristic of the perfluoroalkyl chain. For example, in a similar compound, 4-fluoro-3-(perfluoroethyl)aniline hydrochloride, the -C₂F₅ group shows signals between -59.97 to -67.27 ppm. The pH dependence of ¹⁹F chemical shifts in fluoroanilines has also been studied, indicating that these compounds can serve as pH indicators. nih.gov
Phosphorus-31 (³¹P) NMR for Phosphorus-Containing Derivatives
For synthetic products of this compound that incorporate phosphorus, Phosphorus-31 (³¹P) NMR spectroscopy is a powerful analytical method. oxinst.com The chemical shift of the ³¹P nucleus is highly sensitive to its coordination environment, oxidation state, and the nature of the substituents. trilinkbiotech.com For instance, phosphine (B1218219) derivatives of this compound would show characteristic signals in the ³¹P NMR spectrum, with the chemical shift indicating the electronic and steric properties of the aniline moiety attached to the phosphorus atom. magritek.com The coupling between phosphorus and adjacent fluorine or proton nuclei can provide further structural insights. For example, in the ³¹P NMR spectrum of a cyclopentadithiophene-phosphaalkene, the resonance is shifted to higher frequencies due to the electron-withdrawing effect of a bromide substituent. diva-portal.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. researchgate.net In this compound, the N-H stretching vibrations of the primary amine group are expected to appear in the IR spectrum in the region of 3300-3500 cm⁻¹. libretexts.org Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. libretexts.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. libretexts.org The strong C-F stretching vibrations of the pentafluoroethyl group are expected to be prominent in the fingerprint region, typically between 1100 and 1250 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and the C-C and C-F bonds of the pentafluoroethyl group would be expected to show characteristic signals in the Raman spectrum. renishaw.comnih.gov For instance, the Raman spectrum of 4-(2-aminoethyl)aniline shows prominent peaks corresponding to the aromatic ring breathing mode and C=C stretching. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |
| C-N Stretch | 1250 - 1350 | Moderate |
| C-F Stretch | 1100 - 1250 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For this compound or its solid derivatives, single-crystal X-ray diffraction analysis can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This technique has been used to characterize the crystal structures of various aniline derivatives and their complexes. jhu.eduresearchgate.net The resulting crystal structure would reveal the conformation of the pentafluoroethyl group relative to the aniline ring and detail the packing of the molecules in the crystal lattice. Such information is crucial for understanding the solid-state properties of the material and for rationalizing its physical and chemical behavior. For example, a study on a bis(acridine-4-carboxamide) derivative bound to DNA revealed the precise binding mode and intermolecular interactions through X-ray crystallography. nih.gov
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals. cytothesis.us In the context of this compound, EPR would be a valuable tool for studying radical intermediates that may be formed during certain chemical reactions, such as oxidation or photolysis. researchgate.net For instance, the oxidation of the amine group can lead to the formation of an aminyl radical cation, which could be detected and characterized by EPR spectroscopy. nih.gov The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide information about the electronic structure and the distribution of the unpaired electron density within the radical species. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous characterization of novel synthetic compounds, offering unparalleled precision in mass measurement. filab.frmeasurlabs.com In the context of this compound and its synthetic derivatives, HRMS provides definitive confirmation of elemental composition and crucial insights into molecular structure through detailed fragment analysis. sigmaaldrich.combldpharm.com This technique is distinguished from standard mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its exact mass. lookchem.com
Molecular Formula Determination
The primary application of HRMS in the study of this compound is the verification of its molecular formula, C₈H₆F₅N. While nominal mass spectrometers would register the integer mass of the molecule, HRMS can distinguish it from other potential formulas that share the same nominal mass. lookchem.com The theoretical monoisotopic mass of the neutral this compound molecule is calculated by summing the masses of the most abundant isotopes of each constituent atom.
The calculated monoisotopic mass for C₈H₆F₅N is 211.042039 u. bldpharm.com In typical HRMS analysis using soft ionization techniques like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The theoretical exact mass for this ion is 212.049315 u. An experimental HRMS measurement yielding a value within a narrow tolerance (typically <5 ppm) of this calculated mass provides high confidence in the assigned molecular formula.
Table 1: Theoretical Exact Mass Data for this compound This table presents calculated values for use in HRMS analysis. Experimental values would be expected to align closely with these theoretical masses.
| Species | Molecular Formula | Calculated Monoisotopic Mass (u) |
|---|---|---|
| Neutral Molecule | C₈H₆F₅N | 211.042039 |
Fragment Analysis
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments performed on high-resolution instruments are used to purposefully fragment the parent ion and analyze the resulting product ions. lcms.cz The fragmentation pattern is a molecular fingerprint, revealing information about the connectivity of atoms and the stability of different substructures. The fragmentation of this compound is influenced by the aniline core and the strongly electron-withdrawing pentafluoroethyl group at the ortho position. lcms.czlibretexts.org
Common fragmentation pathways for aromatic amines include the loss of small neutral molecules. libretexts.org For aniline, a characteristic fragmentation involves the loss of a hydrogen cyanide (HCN) molecule from the aromatic ring after initial rearrangement. The presence of the pentafluoroethyl group introduces additional fragmentation channels. The bond between the aromatic ring and the pentafluoroethyl group (C-C bond) is a likely site for cleavage, as is the C-C bond within the fluoroalkyl chain itself.
Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound include:
Loss of the pentafluoroethyl radical (•C₂F₅): Cleavage of the C-C bond between the benzene ring and the ethyl substituent would lead to a significant fragment.
Loss of trifluoromethyl radical (•CF₃): Fragmentation within the pentafluoroethyl group can occur, leading to the loss of a •CF₃ radical.
Cleavage involving the aniline group: Typical fragmentation of the aniline moiety may still occur, though it can be influenced by the ortho-substituent. lcms.cz
The high mass accuracy of HRMS allows for the elemental composition of each fragment to be determined, enabling the confident assignment of its structure.
Table 2: Predicted Major Fragment Ions for this compound in HRMS/MS This table outlines theoretically predicted fragment ions. The m/z values are calculated monoisotopic masses for the charged fragments.
| Proposed Fragment Structure | Neutral Loss | Fragment Formula | Calculated m/z |
|---|---|---|---|
| [M+H - HF]⁺ | HF | C₈H₆F₄N⁺ | 192.0434 |
| [M+H - C₂F₄]⁺ | C₂F₄ | C₆H₇FN⁺ | 112.0560 |
| [M+H - C₂F₅]⁺ | C₂F₅ | C₆H₇N⁺ | 93.0578 |
| [C₂F₅]⁺ | C₆H₆N• | C₂F₅⁺ | 118.9920 |
The analysis of synthetic products derived from this compound, such as in the formation of amides, triazoles, or other heterocyclic systems, would follow a similar HRMS methodology. researchgate.net The high-resolution mass measurement of each new product confirms the success of the synthetic transformation by verifying the addition of the new functional group, and its fragmentation pattern elucidates the structure of the resulting molecule.
Applications of 2 Pentafluoroethyl Aniline in Chemical Science and Materials Research
Role as a Versatile Building Block in Complex Organic Synthesis
2-(Pentafluoroethyl)aniline serves as a crucial building block in the creation of more intricate fluorinated organic compounds. The presence of the pentafluoroethyl group can significantly influence the reactivity of the aniline (B41778) ring, making it a unique starting material for a variety of chemical transformations. Its structure is particularly valuable in the synthesis of fluorinated heterocycles, which are of great interest in medicinal and agrochemical research. researchgate.netmdpi.com
The synthesis of complex molecules often involves multi-step processes where the strategic introduction of fluorine-containing moieties is essential for tuning the properties of the final product. This compound provides a readily available source for the pentafluoroethylphenyl group, which can be incorporated into larger molecular frameworks. For instance, it can be used in reactions to form new carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of substituted aniline derivatives and heterocyclic systems. mdpi.comrsc.org The development of new synthetic methodologies, including those assisted by microwave irradiation or ultrasonication, has further expanded the utility of this compound in creating novel fluorinated molecules. researchgate.net
Contributions to the Development of Fluorinated Materials
The incorporation of fluorine atoms into organic materials can dramatically alter their physical and chemical properties, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. This compound is a key precursor in the development of such advanced fluorinated materials. The pentafluoroethyl group is known to increase lipophilicity and metabolic stability in molecules, properties that are highly desirable in the design of new materials. mdpi.com
Research has shown that fluorinated compounds, including those derived from this compound, have applications in the production of specialty chemicals and materials with unique properties like high thermal stability and resistance to degradation. These materials can find use in a range of applications, from electronic devices to specialized coatings. The synthesis of fluorinated polymers and other materials often relies on the availability of well-defined fluorinated building blocks like this compound.
Integration into Advanced Polymer and Organometallic Systems
The field of polymer science has benefited from the integration of fluorinated monomers to create polymers with specialized properties. Polyaniline and its derivatives are a well-known class of conducting polymers, and the incorporation of fluorine-containing substituents can modify their electronic and physical characteristics. researchgate.netnih.gov While direct polymerization of anilines bearing strong electron-withdrawing groups can be challenging, copolymerization or post-polymerization functionalization strategies can be employed. mdpi.com The resulting fluorinated polymers can exhibit altered solubility, conductivity, and stability, making them suitable for applications in sensors, electronic devices, and anti-corrosion coatings. nih.govacs.org
In the realm of organometallic chemistry, aniline derivatives are frequently used as ligands to form metal complexes. dokumen.pub These complexes can have a wide range of applications, including in catalysis and materials science. The electronic properties of the aniline ligand, which are significantly influenced by the electron-withdrawing nature of the pentafluoroethyl group, can tune the reactivity and stability of the resulting organometallic complex. The synthesis of Schiff base ligands from aniline derivatives and their subsequent chelation with metal ions is a common strategy to create novel organometallic compounds with potential applications in areas such as antitumor agents and catalysis. innovareacademics.inresearchgate.net
Use in Catalyst and Ligand Design for Chemical Transformations
Aniline derivatives are fundamental components in the design of ligands for transition-metal-catalyzed cross-coupling reactions, which are powerful tools in synthetic organic chemistry. nih.gov The electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst. The introduction of a pentafluoroethyl group onto the aniline scaffold can create ligands with unique electronic properties that can influence the catalytic cycle.
For example, in palladium-catalyzed amination reactions, the nature of the phosphine (B1218219) ligand is critical. nih.gov Similarly, in other catalytic systems, such as those used for hydrogenation or thioarylation, the design of the ligand is key to achieving high activity and selectivity. mdpi.comrsc.orgnih.gov While direct use of this compound as a ligand might be less common, its derivatives can be synthesized to create tailored ligands for specific catalytic transformations. The development of well-defined palladium(II)-NHC (N-heterocyclic carbene) precatalysts stabilized by aniline ligands has shown promise in various cross-coupling reactions. nsf.gov The ability to fine-tune the electronic nature of the aniline through substitution with groups like pentafluoroethyl offers a pathway to optimize catalyst performance.
Q & A
Q. What are the recommended synthetic routes for 2-(pentafluoroethyl)aniline, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution or catalytic cross-coupling reactions. Key considerations include:
- Substrate Reactivity : Electron-deficient aromatic rings (e.g., fluorinated intermediates) enhance substitution efficiency .
- Catalysts : Palladium or copper catalysts are often used for C–N bond formation, with ligand choice impacting regioselectivity .
- Purification : Column chromatography or recrystallization is critical to isolate the amine product from halogenated byproducts.
Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Pd-catalyzed coupling | 65–75 | ≥98 | 80°C, DMF, 12h |
| Nucleophilic substitution | 50–60 | 95 | KOH, DMSO, 24h |
Q. How can spectroscopic techniques (NMR, MS) be optimized to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The amine proton (δ 3.5–4.5 ppm) and aromatic signals (split due to fluorine coupling) are diagnostic. ¹⁹F NMR confirms pentafluoroethyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) should show [M+H]⁺ at m/z 262.06 (C₈H₆F₅N). Fragmentation patterns distinguish positional isomers .
- Purity Checks : HPLC with UV detection (λ = 254 nm) ensures no residual solvents or byproducts .
Q. What are the dominant chemical reactions involving this compound, and how do fluorinated substituents affect reactivity?
Methodological Answer:
- Electrophilic Substitution : The electron-withdrawing pentafluoroethyl group deactivates the ring, directing reactions to the para-position. Nitration requires strong acidic conditions (e.g., HNO₃/H₂SO₄) .
- Oxidation : Forms quinone derivatives under harsh oxidants (e.g., KMnO₄), but milder conditions (e.g., MnO₂) yield imines .
- Fluorine Effects : Fluorine atoms stabilize intermediates via inductive effects, reducing side reactions but complicating purification .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in mechanistic studies of this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for substitution reactions. Compare activation energies of meta vs. para pathways .
- Solvent Effects : COSMO-RS models predict solubility in ionic liquids, aiding reaction optimization .
- Case Study : Discrepancies in nitration regioselectivity were resolved by identifying solvent-dependent protonation states .
Q. What advanced analytical strategies are used to detect trace this compound in environmental samples?
Methodological Answer:
- LC-HRMS : Quantify sub-ppb levels using a C18 column and negative ionization mode. Matrix effects are minimized with isotopically labeled internal standards .
- Environmental Data : Detected in groundwater near industrial sites (0.2–1.3 µg/L), with degradation products identified via suspect screening .
Q. How do crystallographic techniques (e.g., X-ray diffraction) address structural ambiguities in this compound derivatives?
Methodological Answer:
- SHELX Refinement : Resolve disorder in fluorine positions using high-resolution data (R-factor < 5%). Anisotropic displacement parameters clarify thermal motion .
- Case Study : A 2023 study resolved conflicting bond-length data for a fluorinated analog, confirming hyperconjugation effects via electron-density maps .
Q. What methodologies are employed to study the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to cytochrome P450 isoforms. Fluorine atoms enhance hydrophobic interactions, increasing binding affinity .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to predict metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
